1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine
Overview
Description
1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methylimidazole derivative, which can be synthesized by methylation of imidazole using methanol in the presence of an acid catalyst Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired functional group.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and methylimidazole groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler compound with similar imidazole functionality.
4-nitrophenylpiperidine: Shares the nitrophenyl and piperidine moieties but lacks the imidazole group.
Sulfanyl-substituted phenyl compounds: Similar in having a sulfanyl group attached to a phenyl ring.
Uniqueness
1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methylimidazole moiety enhances its potential for interactions with biological targets, while the nitrophenyl group contributes to its reactivity in various chemical reactions .
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-17-10-7-16-15(17)22-14-11-12(5-6-13(14)19(20)21)18-8-3-2-4-9-18/h5-7,10-11H,2-4,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVOTDPCICFGDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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